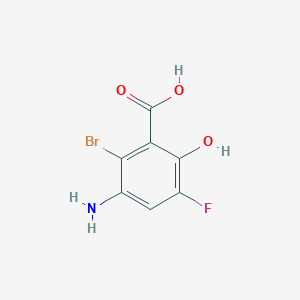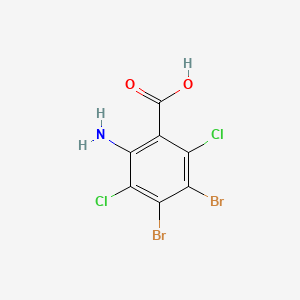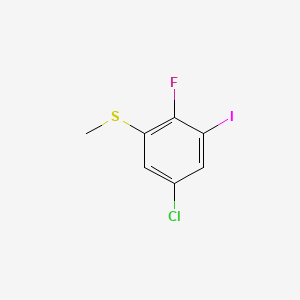
(5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of a methylsulfane group. The reaction conditions often require specific reagents and catalysts to ensure the selective introduction of halogen atoms and the sulfane group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as halogenation, sulfonation, and purification through techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of the sulfane group to a thiol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute halogen atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dehalogenated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of halogen atoms and the sulfane group can influence its reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane: Unique due to the combination of chlorine, fluorine, and iodine atoms.
(5-Chloro-2-fluoro-3-bromophenyl)(methyl)sulfane: Similar structure but with bromine instead of iodine.
(5-Chloro-2-fluoro-3-iodophenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and the methylsulfane group, which can result in distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H5ClFIS |
|---|---|
Molecular Weight |
302.54 g/mol |
IUPAC Name |
5-chloro-2-fluoro-1-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5ClFIS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
InChI Key |
NDYVHZUNQHZJEC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC(=C1)Cl)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate](/img/structure/B14781720.png)
![2-[(4-Bromo-2-fluorophenyl)methyl]-3-methyl-6-phenylthiazinane 1,1-dioxide](/img/structure/B14781740.png)

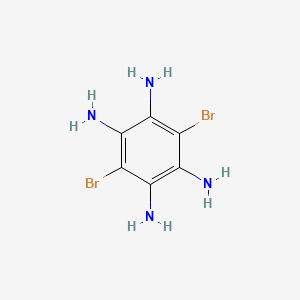
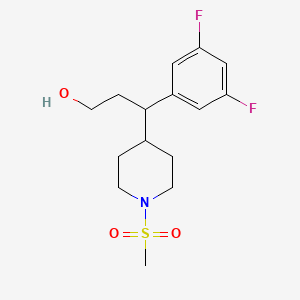
![2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781755.png)
![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
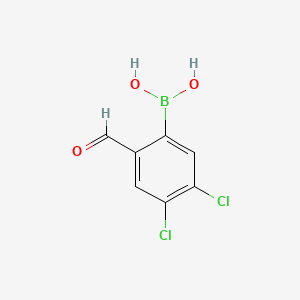
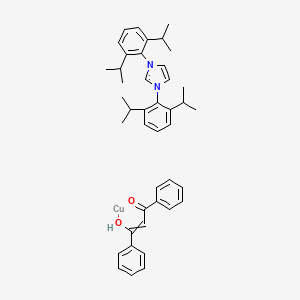
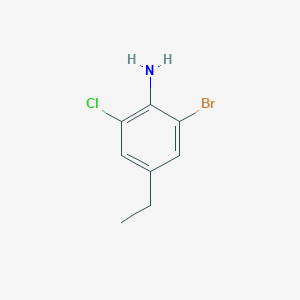
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
